N-(2-Cyano-3-methylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Description

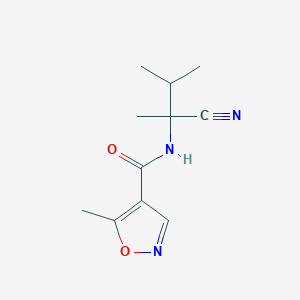

N-(2-Cyano-3-methylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide moiety at position 4. The carboxamide nitrogen is further functionalized with a 2-cyano-3-methylbutan-2-yl group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The cyano group enhances electrophilicity, while the branched alkyl chain may influence solubility and metabolic stability .

Properties

CAS No. |

828940-68-7 |

|---|---|

Molecular Formula |

C11H15N3O2 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C11H15N3O2/c1-7(2)11(4,6-12)14-10(15)9-5-13-16-8(9)3/h5,7H,1-4H3,(H,14,15) |

InChI Key |

KIEDOHHFMPEVRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC(C)(C#N)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 2-cyano-3-methylbutan-2-ylamine with 5-methylisoxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-Cyano-3-methylbutan-2-yl)-5-methylisoxazole-4-carboxamide may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-5-methylisoxazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound is compared to two analogs:

N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide ():

- Substituents: Chlorine atoms at the phenyl rings and a methylphenyl group.

- Impact: Chlorine increases lipophilicity and may enhance binding to hydrophobic targets. The aromatic system could promote π-π stacking interactions.

- Molecular Formula: C₁₉H₁₅Cl₂N₂O₂ (inferred from ).

2-Cyano-N-[(methylamino)carbonyl]acetamide (): Substituents: A simpler cyano-carboxamide structure lacking the oxazole ring.

Table 1: Structural and Physicochemical Comparison

Functional Implications

- Bioactivity: The chloro-substituted analog () may exhibit enhanced antimicrobial activity due to halogen-mediated interactions with biological targets. The target compound’s cyano group could favor interactions with enzymes like nitrilases or cytochromes.

- Solubility : The branched alkyl chain in the target compound likely reduces water solubility compared to the simpler acetamide analog ().

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features an oxazole ring, which is often associated with various biological activities. Its chemical structure can be represented as follows:

Synthesis

The synthesis typically involves multiple steps starting from readily available precursors. Key steps include:

- Formation of the oxazole ring : Achieved through cyclization under acidic or basic conditions.

- Introduction of the cyano group : Utilizes cyanating agents such as sodium cyanide.

- Alkylation : Methyl and propyl groups are introduced via alkyl halides in the presence of a base.

Anticancer Activity

Research has indicated that oxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against:

- Breast Cancer Cells : MCF-7 and MDA-MB series.

- Lung Cancer Cells : A549 and HCC827.

- Colorectal Cancer Cells : HCT-116 and HT-29 .

Case Study: Cytotoxic Effects

A study examined the cytotoxicity of several oxazole derivatives against breast cancer cell lines, revealing that certain modifications in the chemical structure significantly enhanced their potency. The most active compounds were identified based on their IC50 values (the concentration required to inhibit 50% of cell growth), demonstrating a strong correlation between structure and activity.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. A comparative analysis of its activity against various bacterial strains yielded the following minimum inhibitory concentrations (MIC):

| Compound | Bacillus subtilis | Escherichia coli | Pichia pastoris |

|---|---|---|---|

| 1 | 16 µg/ml | 32 µg/ml | 8 µg/ml |

| 2 | 8 µg/ml | 16 µg/ml | 4 µg/ml |

| 3 | 32 µg/ml | 64 µg/ml | 16 µg/ml |

These results indicate that while some derivatives exhibit selective antibacterial activity, antifungal properties were more pronounced across the tested compounds .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. This interaction may lead to modulation of critical biological pathways related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(2-Cyano-3-methylbutan-2-yl)benzamide | Moderate anticancer |

| N-(2-Cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide | High antibacterial |

| 2-Chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide | Low cytotoxicity |

This table highlights that while other compounds share structural similarities, their biological activities can vary significantly based on functional group positioning and overall molecular architecture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.